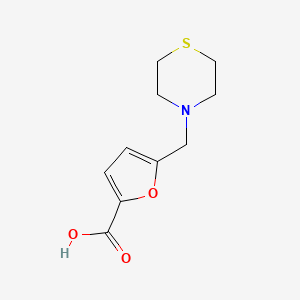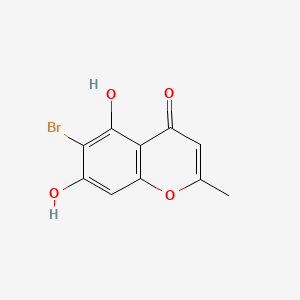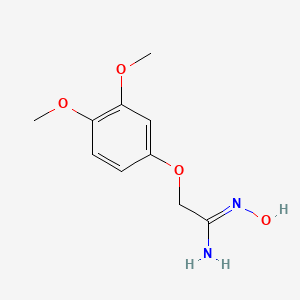
4-Cyclopentyloxy-3-methoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CYCLOPENTYLOXY-3-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound widely used in organic synthesis. This compound is typically employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of tetrahydrofuran (THF) as a solvent stabilizes the organozinc reagent, making it more reactive and easier to handle in various synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-CYCLOPENTYLOXY-3-METHOXYPHENYLZINC BROMIDE involves the reaction of 4-CYCLOPENTYLOXY-3-METHOXYPHENYL bromide with zinc in the presence of THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general procedure includes:
- Dissolving 4-CYCLOPENTYLOXY-3-METHOXYPHENYL bromide in dry THF.
- Adding zinc powder or zinc bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified and standardized to a concentration of 0.50 M in THF for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
4-CYCLOPENTYLOXY-3-METHOXYPHENYLZINC BROMIDE primarily undergoes cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the organozinc compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Negishi Coupling: Similar to Suzuki-Miyaura, this reaction couples the organozinc reagent with organic halides using a nickel or palladium catalyst.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are commonly used.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Conditions: Reactions are typically carried out under an inert atmosphere at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are biaryl compounds or substituted alkenes, depending on the nature of the halide used in the coupling reaction .
Applications De Recherche Scientifique
4-CYCLOPENTYLOXY-3-METHOXYPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of bioactive compounds.
Industrial Chemistry: The compound is employed in the large-scale production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 4-CYCLOPENTYLOXY-3-METHOXYPHENYLZINC BROMIDE in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
4-CYCLOPENTYLOXY-3-METHOXYPHENYLZINC BROMIDE can be compared with other organozinc compounds, such as:
4-Methyl-3-pyridylzinc bromide: Similar in reactivity but used for different synthetic targets.
4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H15BrO2Zn |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-cyclopentyloxy-2-methoxybenzene-4-ide |
InChI |
InChI=1S/C12H15O2.BrH.Zn/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h5,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
VYOMVZYGMJVQNH-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C[C-]=C1)OC2CCCC2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


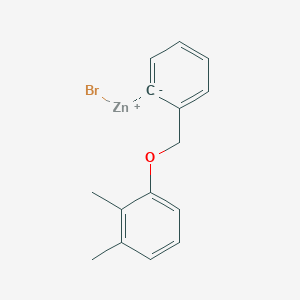
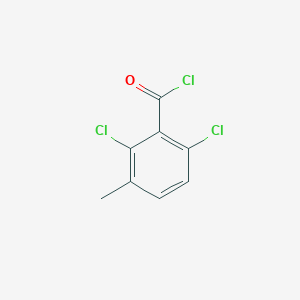
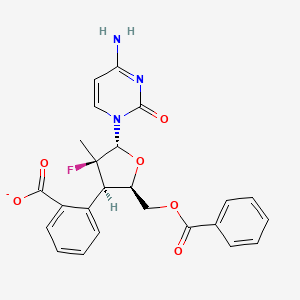
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
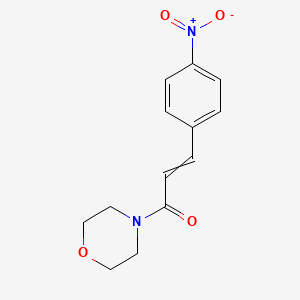
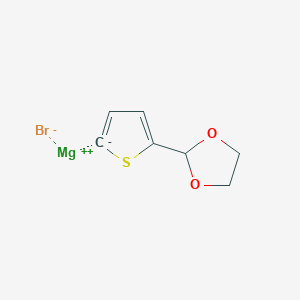
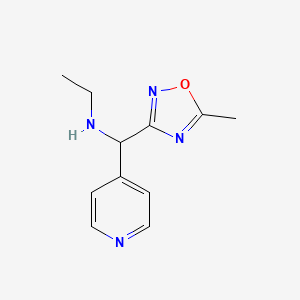

![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)
